2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a complex organic compound with significant applications in medicinal chemistry and organic synthesis. Its IUPAC name reflects its structural features, including an isoquinoline core and a dioxaborolane substituent. The compound has a molecular formula of C16H20BNO3, a molecular weight of 285.15 g/mol, and is recognized by the CAS number 2096997-20-3. This compound is primarily utilized in the development of pharmaceuticals and as a building block in organic synthesis.
This compound is classified under heterocyclic compounds due to the presence of nitrogen in its isoquinoline structure. It falls within the category of boron-containing compounds due to the dioxaborolane moiety. The source of this compound includes various chemical suppliers and research institutions focusing on synthetic organic chemistry.
The synthesis of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one can be achieved through several approaches:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Purification techniques such as chromatography are commonly employed to isolate the desired product.
The compound's molecular weight is 285.15 g/mol, with a density that is typical for organic compounds containing boron. The presence of multiple functional groups contributes to its reactivity and potential interactions in biological systems.
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one can participate in various chemical reactions:
The reactivity profile is influenced by the electronic properties of both the isoquinoline and dioxaborolane moieties. Reaction conditions must be optimized for each specific transformation.
The mechanism by which 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one exerts its effects in biological systems is primarily related to its interactions with biological targets:
Studies on similar compounds suggest that modifications to the isoquinoline structure can significantly affect biological activity and selectivity.
Relevant data include melting point ranges and spectral data (NMR and IR) that confirm structural integrity.
This compound finds applications primarily in:
Palladium-catalyzed Miyaura borylation is the predominant method for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the C7 position of the isoquinolinone core. This transformation typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source and an Ir or Pd catalyst system. Key advances include the use of iridium complexes such as bis[(1,5-cyclooctadiene)(methanolato)iridium] (0.25 mol%) with bipyridine ligands, enabling borylation of halogenated precursors in n-hexane at 60°C under nitrogen atmosphere. This method achieves yields up to 89% for analogous heterocyclic systems [6]. Catalyst selection critically impacts regioselectivity and functional group tolerance, with Pd(dppf)Cl₂ demonstrating superior performance for sterically congested substrates.
Table 1: Catalyst Screening for Borylation of 7-Bromo-2-methylisoquinolin-1(2H)-one
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
[Ir(OMe)(cod)]₂ | Bipyridine | n-Hexane | 60 | 89* |
Pd(dppf)Cl₂ | - | Dioxane | 80 | 75 |
Pd(OAc)₂ | PCy₃ | THF | 65 | 68 |
Reported for analogous substrate in [6] |
Microwave-assisted protocols have reduced reaction times from hours to minutes while maintaining yields >85%. Crucially, anhydrous conditions and oxygen exclusion are essential to prevent protodeboronation and homocoupling byproducts [6]. Post-reaction workup typically involves aqueous extraction followed by recrystallization from n-hexane to obtain analytically pure product [1] [6].
The isoquinolinone scaffold is constructed via two primary strategies: (1) cyclization of functionalized phenylacetyl derivatives or (2) transition metal-mediated annulation. The Pomeranz-Fritsch reaction remains valuable for introducing the C1 carbonyl and C2 nitrogen functionality, where regioselectivity is controlled through ortho-substituent effects and Lewis acid catalysts. For 2-methyl derivatives, N-methylation precedes ring closure using methyl iodide in DMF at 0°C to room temperature [1] [8].
Modern approaches employ palladium-catalyzed Larock isoquinolinone synthesis, where o-bromobenzaldehydes undergo annulation with terminal acetylenes. The C7 bromo substituent is installed regioselectively using brominating agents (e.g., NBS) directed by the lactam carbonyl oxygen. Computational studies confirm the C7 position's enhanced electron density (pKₐ = -2.38 ± 0.70), facilitating both electrophilic substitution and metal-mediated functionalization [1] [8]. Subsequent borylation then proceeds with retention of configuration at the boronate ester.
Table 2: Comparison of Isoquinolinone Formation Methods
Method | Key Reagents | Regioselectivity Control | Limitations |
---|---|---|---|
Pomeranz-Fritsch | BF₃·Et₂O, azirines | Ortho-substituent directing groups | Harsh conditions (H₂SO₄) |
Larock Annulation | Pd(OAc)₂, o-Iodoanilines | Alkyne substitution pattern | Requires halogenated precursors |
Cyclocarbonylation | Mo(CO)₆, amines | Chelation-controlled metalation | Limited N-substituent scope |
Solvent selection critically impacts both the cyclization and borylation steps. Polar aprotic solvents (DMF, DMSO) facilitate isoquinolinone formation but degrade boronate esters during functionalization. Mixed solvent systems resolve this conflict: cyclization in DMF followed by borylation in n-hexane/ethyl acetate (4:1) maintains reaction efficiency while preventing ester hydrolysis [6]. Catalyst recycling studies reveal that Pd nanoparticles immobilized on magnetic supports retain >90% activity after five cycles when using n-hexane as the primary solvent [1].
Temperature profiling demonstrates that borylation proceeds optimally at 60°C – higher temperatures accelerate deboronation, while lower temperatures prolong reaction times beyond 24 hours. Catalyst loading can be reduced to 0.5 mol% Pd without yield compromise when using ligand-accelerated systems (e.g., SPhos), significantly reducing metal contamination in pharmaceutical intermediates [6].
Industrial translation faces three primary challenges: (1) high catalyst costs, (2) purification bottlenecks, and (3) boronate stability during processing. The iridium catalyst system, while efficient, increases production costs prohibitively at scale. Pd-based alternatives with cheaper ligands (XPhos) reduce catalyst costs by 60% but require extended reaction times [1].
Recrystallization remains the preferred purification method, though the compound's predicted density (1.15±0.1 g/cm³) and moderate solubility complicate large-scale crystallization. Process analytical technology (PAT) guided cooling ramp protocols in n-hexane improve crystal homogeneity and yield (89% vs. 75% in uncontrolled cooling) [1] [6]. Stability studies indicate that the boronate ester decomposes above 439°C and is moisture-sensitive, requiring strict humidity control (<10 ppm H₂O) during isolation and storage.
Table 3: Industrial Production Cost Analysis
Process Parameter | Lab Scale | Optimized Plant Scale | Cost Impact |
---|---|---|---|
Catalyst Loading | 0.25 mol% Ir | 0.1 mol% Pd/XPhos | 48% reduction |
Solvent Consumption | 20 L/kg | 8 L/kg | $1,200/kg saved |
Purification Yield | 75% | 89% | 19% capacity increase |
Reaction Time | 18 hours | 8 hours | 2.3x throughput |
Suppliers address stability concerns by packaging under nitrogen atmosphere, with Matrix Scientific offering 250mg to 1g quantities ($1,200–$2,700) and Crysdot providing cost-efficient 25g batches ($365) [1]. Hazard classification (GHS07) necessitates specialized handling for larger quantities, particularly regarding dust explosion hazards during milling operations [1] [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5